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Compound of Interest

Compound Name:
4,6-Dibromo-2-methylpyridin-3-

amine

CAS No.: 126325-49-3

Cat. No.: B3228465

Get Quote

Core Scaffold: 3-Amino-4,6-dibromopyridine Target Scaffolds: Imidazo[4,5-c]pyridine,

[1,2,3]Triazolo[4,5-c]pyridine Primary Application: Kinase Inhibitor Discovery (e.g., JAK, GSK-3

), Fragment-Based Drug Design (FBDD)[1][2]

Introduction & Reactivity Profile
3-Amino-4,6-dibromopyridine is a high-value bifunctional building block. Its utility stems from

the unique electronic differentiation between the two bromine substituents, governed by the

electron-donating amino group at position 3 and the ring nitrogen.[1]

Electronic & Regiochemical Analysis[3][4]
C4-Bromine (Gamma-position): Located ortho to the amino group.[1] While gamma-halogens

are typically less reactive towards Nucleophilic Aromatic Substitution (SNAr) than alpha-

halogens (C2/C6), the C4 position in this scaffold is uniquely activated for intramolecular

cyclization or directed catalysis due to the proximity of the C3-amino group.[1] However, the
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electron-donating effect (+M) of the amino group can deactivate C4 towards direct SNAr,

often requiring Palladium-catalyzed amination for efficient substitution.[1]

C6-Bromine (Alpha-position): Located para to the amino group and alpha to the ring

nitrogen.[1] This position is classically the most reactive towards direct SNAr but is preserved

in [4,5-c] cyclization strategies to serve as a handle for subsequent cross-coupling (e.g.,

Suzuki-Miyaura) to elaborate the final drug candidate.[1]

Strategic Workflow
The primary challenge is regioselectivity. To synthesize [4,5-c] fused systems, one must

selectively functionalize the C4-position while leaving the C6-bromine intact.[1]

Divergent Pathways

3-Amino-4,6-dibromopyridine

Path A: C4-Functionalization
(Pd-Catalysis/S_NAr)

 Preferred
(Regiocontrol)

Path B: C6-Functionalization
(Direct S_NAr - Undesired)

 Competes

Key Intermediate:
3-Amino-4-(alkylamino)-6-bromopyridine

 Amine Coupling

Target 1:
6-Bromoimidazo[4,5-c]pyridine

 + One-Carbon Source
(e.g., HC(OEt)3)

Target 2:
6-Bromo[1,2,3]triazolo[4,5-c]pyridine

 + Nitrosation
(NaNO2/HCl)

Click to download full resolution via product page

Caption: Divergent synthetic pathways. Path A is critical for accessing [4,5-c] fused systems,

requiring conditions that favor C4 substitution over the naturally reactive C6 position.

Protocol A: Synthesis of 6-Bromoimidazo[4,5-
c]pyridines[1]
This protocol describes the synthesis of N1-substituted imidazo[4,5-c]pyridines.[1] The key step

is the regioselective introduction of the amine at C4.[1]

Step 1: Regioselective C4-Amination (Buchwald-Hartwig
Coupling)
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Direct SNAr at C4 is difficult due to deactivation by the C3-amine.[1] Pd-catalysis is

recommended to ensure high yield and regioselectivity.[1]

Reagents: 3-Amino-4,6-dibromopyridine (1.0 equiv), Primary Amine (R-NH₂, 1.2 equiv),

Pd₂(dba)₃ (2.5 mol%), BINAP or Xantphos (5-7.5 mol%), Cs₂CO₃ (2.0 equiv).

Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Conditions: 100°C, 12-16 h, Inert Atmosphere (N₂/Ar).

Procedure:

Charge a reaction vial with 3-amino-4,6-dibromopyridine, Cs₂CO₃, and the Pd-catalyst/ligand

system.

Purge with Argon for 5 minutes.

Add anhydrous 1,4-dioxane and the primary amine (R-NH₂).

Seal and heat to 100°C. Monitor by LC-MS for the formation of the diamine intermediate

(Mass = M + R-NH - Br).[1] Note: If C6-substitution is observed, switch to a bulkier ligand

(e.g., BrettPhos) to enforce steric selectivity at the more crowded C4 position.

Workup: Filter through Celite, concentrate, and purify via flash chromatography

(Hexane/EtOAc).

Step 2: Cyclization to Imidazo[4,5-c]pyridine
The resulting 3,4-diaminopyridine is cyclized using a one-carbon source.[1]

Reagents: Triethyl orthoformate (HC(OEt)₃) or Formic Acid.

Catalyst: p-Toluenesulfonic acid (pTSA) (cat. 5-10 mol%).

Conditions: Reflux (80-100°C), 2-4 h.

Procedure:
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Dissolve the isolated 3-amino-4-(alkylamino)-6-bromopyridine in triethyl orthoformate (acts

as solvent and reagent).[1]

Add catalytic pTSA.

Heat to reflux.[3] The reaction typically proceeds rapidly.

Workup: Concentrate in vacuo. The residue is often pure enough or can be recrystallized

from EtOH/Water.

Data Summary: Expected Outcomes

Reaction Step Key Reagent Temp Typical Yield Observation

C4-Amination
Pd/BINAP, R-

NH₂
100°C 65-85%

Conversion of

dibromo to

diamine.[1]

Cyclization HC(OEt)₃, pTSA 85°C >90%

Formation of

fused imidazole

ring.

Protocol B: Synthesis of 6-Bromo[1,2,3]triazolo[4,5-
c]pyridines[1]
Triazolopyridines are bioisosteres of purines. This synthesis requires a primary amine at C4

(via hydrazine or ammonia surrogates) or diazotization of a 3,4-diamino system.

Step 1: Preparation of 3,4-Diamino-6-bromopyridine
Option A (Direct): Reaction with Ammonia (requires high pressure/autoclave) or Benzophenone

Imine (Pd-catalyzed) followed by hydrolysis. Option B (Hydrazine): Reaction with Hydrazine

hydrate (careful monitoring to avoid bis-substitution).

Recommended Route (Benzophenone Imine):

Follow Protocol A (Step 1) using Benzophenone Imine (1.2 equiv) as the nucleophile.
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Hydrolysis: Treat the intermediate with 2M HCl/THF (1:1) at RT for 1 h to release the free

primary amine at C4.

Product: 3,4-Diamino-6-bromopyridine.

Step 2: Diazotization and Cyclization[1]
Dissolution: Dissolve 3,4-diamino-6-bromopyridine (1.0 equiv) in aqueous HCl (5% or 2M) or

Acetic Acid/Water.

Cooling: Cool the solution to 0-5°C in an ice bath.

Nitrosation: Dropwise add a solution of Sodium Nitrite (NaNO₂, 1.1 equiv) in water.

Reaction: Stir at 0°C for 30-60 mins. The diazonium species formed at the C3 or C4 amine

will instantly attack the adjacent amine to close the triazole ring.

Workup: The product often precipitates as a solid. Filter, wash with cold water, and dry.[1]

Troubleshooting & Optimization
Regioselectivity Issues (C4 vs C6)
If significant C6-substitution (byproduct) is observed during the amination step:

Switch Ligand: Use Xantphos or DPEPhos. These ligands have large bite angles and often

favor the more challenging coupling position or chelate to the metal in a way that directs

addition.[1]

Protect C6: This is rarely necessary but if required, one could start with 2-amino-5-

bromopyridine, nitrate to get the 3-nitro, and then reduce, but starting with the dibromo

scaffold is more direct.[1]

Temperature Control: Lower the temperature to 60-80°C and increase reaction time.

Solubility
The diaminopyridine intermediates can be polar and oxidatively unstable.
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Handling: Store intermediates under Nitrogen/Argon.

Purification: If column chromatography causes streaking (due to basic amines), add 1%

Triethylamine or 1% NH₄OH to the eluent.

Safety Note
3-Amino-4,6-dibromopyridine: Irritant.[1] Handle in a fume hood.

Diazotization: Generates nitrogen gas. Ensure open venting or appropriate pressure relief.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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